Methyl bromoacetate

Description

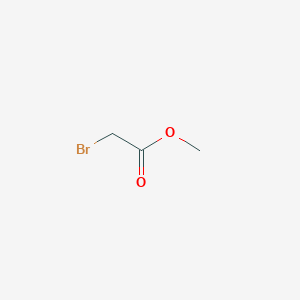

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCHPLOFQATIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052737 | |

| Record name | Methyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl bromoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, acetone, benzene | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6350 g/cu cm at 20 °C | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to straw-colored liquid | |

CAS No. |

96-32-2 | |

| Record name | METHYL BROMOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3899 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl bromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl bromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI6481MCM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point: -50 °C | |

| Record name | Methyl bromoacetate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Methyl Bromoacetate and Its Derivatives

Classical Preparative Routes

The traditional synthesis of methyl bromoacetate (B1195939) is typically a two-step process involving the bromination of a suitable carboxylic acid precursor followed by esterification.

The primary carboxylic acid precursor for methyl bromoacetate is acetic acid. The key transformation is the selective bromination at the alpha-position (the carbon atom adjacent to the carboxyl group).

The most prominent method for this transformation is the Hell-Volhard-Zelinskii (HVZ) reaction . libretexts.orglibretexts.org This reaction involves treating a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus, typically red phosphorus, or a phosphorus trihalide like phosphorus tribromide (PBr₃). libretexts.org

The mechanism proceeds through several stages:

The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide. This step is crucial because, unlike carboxylic acids, acyl bromides can readily enolize. libretexts.orglibretexts.org

The acyl bromide tautomerizes to its enol form, catalyzed by the HBr generated in the initial step. libretexts.org

The enol tautomer, being electron-rich, reacts with bromine at the α-carbon to yield an α-bromo acyl bromide. libretexts.org

Finally, the α-bromo acyl bromide is hydrolyzed (typically by the addition of water in a subsequent step) to give the desired α-bromo carboxylic acid, in this case, bromoacetic acid. libretexts.org

Table 1: Key Reagents in the Hell-Volhard-Zelinskii Reaction

| Role | Reagent(s) | Function |

| Substrate | Carboxylic Acid (e.g., Acetic Acid) | Provides the carbon backbone. |

| Brominating Agent | Bromine (Br₂) | Source of the bromine atom for α-substitution. |

| Catalyst | Phosphorus Tribromide (PBr₃) or Red Phosphorus (P) | Converts the carboxylic acid to an acyl bromide intermediate, facilitating enolization. |

Once bromoacetic acid is obtained, the next step is its conversion to the methyl ester. The most common classical method is Fischer-Speier esterification . This process involves reacting bromoacetic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). google.com

The reaction is an equilibrium process. To drive it towards the product (the ester), excess alcohol (methanol) is used, and often, the water formed as a byproduct is removed from the reaction mixture. orgsyn.orggoogle.com The mixture is typically heated to reflux to increase the reaction rate. google.com

Another classical approach is transesterification , where an existing ester is converted into a different one by reaction with an alcohol. For instance, a derivative like ethyl bromoacetate could be converted to this compound by reacting it with methanol in the presence of an acid or base catalyst. google.com

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. This has led to the development of advanced strategies for synthesizing compounds like this compound.

While classical esterification uses mineral acids, research has focused on more advanced and reusable catalysts.

Lewis Acid Catalysis : Lewis acids have been shown to be effective catalysts for esterification and transesterification reactions. Catalysts such as titanium tetrachloride, zinc chloride, or magnesium perchlorate (B79767) can facilitate the reaction under milder conditions than strong mineral acids. google.com These catalysts activate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

Solid Acid Catalysts : Heterogeneous catalysts, such as acidic ion-exchange resins, offer significant advantages. researchgate.net These solid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and a simplified product purification process. This approach, demonstrated effectively in the synthesis of methyl acetate, is directly applicable to the esterification of bromoacetic acid. researchgate.net Using a solid acid catalyst aligns with green chemistry principles by reducing corrosive and difficult-to-remove waste.

Table 2: Comparison of Catalysts in Esterification

| Catalyst Type | Example(s) | Advantages | Disadvantages |

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity. | Corrosive, difficult to remove, generates acidic waste. google.com |

| Lewis Acid | Titanium Tetrachloride (TiCl₄) | High activity, can be used in smaller quantities. | Often sensitive to moisture, can be expensive. google.com |

| Solid Acid | Ion-Exchange Resins | Reusable, easy to separate, non-corrosive. researchgate.net | May have lower activity than homogeneous catalysts. researchgate.net |

The 12 Principles of Green Chemistry provide a framework for making chemical processes more environmentally benign. mit.edu These principles include preventing waste, using safer solvents, increasing energy efficiency, and employing catalysis. mit.edursc.org In the context of this compound production, these principles encourage the development of cleaner and more sustainable synthetic routes.

A key focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. mit.educhemrxiv.org

Mechanochemistry : This approach involves conducting reactions in the solid state by grinding or milling, often eliminating the need for a solvent entirely. For example, a solvent-free Reformatsky reaction, which uses α-halo esters like this compound, has been developed using ball-milling technology. This demonstrates the potential for applying mechanochemical methods to the synthesis of this compound itself, potentially by co-milling bromoacetic acid, a solid alcohol source, and a solid catalyst.

By adopting these advanced catalytic and green chemistry strategies, the production of this compound can become more efficient, cost-effective, and environmentally sustainable.

Green Chemistry Principles in this compound Production

Application of Ionic Liquids as Catalysts

The esterification of bromoacetic acid with methanol to produce this compound can be effectively catalyzed by Brønsted acidic ionic liquids. These catalysts offer a green and recyclable alternative to traditional acid catalysts. The reaction is typically carried out by refluxing a mixture of bromoacetic acid and methanol in the presence of the ionic liquid.

Several Brønsted acidic ionic liquids have been shown to be effective for esterification reactions. For instance, 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([Hmim]BF₄) has been successfully used as both a catalyst and a reaction medium for the esterification of various carboxylic acids. The use of such ionic liquids can lead to high yields of the corresponding esters, and a key advantage is the ease of separation of the product from the reaction mixture. Often, the ester product is immiscible with the ionic liquid, allowing for simple decantation. The ionic liquid can then be recovered and reused after the removal of water formed during the reaction.

The catalytic activity of these ionic liquids is influenced by the nature of both the cation and the anion. For example, ionic liquids with a hydrogensulfate ([HSO₄]⁻) anion have demonstrated high catalytic activity in the esterification of acetic acid with methanol. The acidity of the ionic liquid plays a crucial role in its catalytic efficiency.

While specific studies detailing the esterification of bromoacetic acid with methanol using a wide range of Brønsted acidic ionic liquids are not extensively documented in publicly available literature, the general principles of ionic liquid-catalyzed esterification suggest a promising approach. The reaction conditions would likely involve a molar excess of methanol and a catalytic amount of the ionic liquid, with reaction temperatures optimized to achieve a reasonable reaction rate without causing decomposition of the product.

Table 1: Representative Brønsted Acidic Ionic Liquids for Esterification

| Ionic Liquid Name | Cation | Anion |

| 1-methylimidazolium tetrafluoroborate | 1-methylimidazolium | Tetrafluoroborate ([BF₄]⁻) |

| Pyridinium hydrogensulfate | Pyridinium | Hydrogensulfate ([HSO₄]⁻) |

| 2-methylpyridinium hydrogensulfate | 2-methylpyridinium | Hydrogensulfate ([HSO₄]⁻) |

Synthesis of Deuterated Analogues for Mechanistic Studies

Deuterated compounds are invaluable tools in the elucidation of reaction mechanisms through studies of the kinetic isotope effect (KIE). The synthesis of isotopically labeled this compound, specifically this compound-2,2-D2, allows for the investigation of reactions where the C-H bonds at the α-position are involved in the rate-determining step.

This compound-2,2-D2 Synthesis and Applications in Research

The synthesis of this compound-2,2-D2 (BrCD₂CO₂CH₃) would logically proceed from its corresponding deuterated carboxylic acid, bromoacetic acid-d2 (BrCD₂CO₂H). Bromoacetic acid-d2 is a commercially available starting material. The esterification of bromoacetic acid-d2 with methanol would yield the desired this compound-2,2-D2. This reaction would follow standard esterification procedures, such as the Fischer esterification, where the carboxylic acid and alcohol are reacted in the presence of an acid catalyst.

Table 2: Properties of this compound-2,2-D2

| Property | Value |

| CAS Number | 163886-16-6 |

| Molecular Formula | C₃H₃D₂BrO₂ |

| Molecular Weight | 154.99 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

The primary application of this compound-2,2-D2 in research is in the study of reaction mechanisms, particularly for nucleophilic substitution reactions (Sₙ2). The secondary α-deuterium kinetic isotope effect (α-D KIE) can provide significant insight into the structure of the transition state.

In an Sₙ2 reaction, the rate of reaction can be affected by the substitution of hydrogen with deuterium (B1214612) at the α-carbon. The α-D KIE is the ratio of the rate constant for the reaction with the non-deuterated substrate (kH) to the rate constant for the reaction with the deuterated substrate (kD).

kH/kD > 1 (Normal KIE): This is typically observed in Sₙ1 reactions where there is a change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate.

kH/kD < 1 (Inverse KIE): This is often seen in Sₙ2 reactions. The transition state involves tighter bonding to the α-carbon as both the nucleophile and the leaving group are partially bonded to it, leading to an increase in the vibrational force constants of the C-H(D) bonds. Since the C-D bond has a lower zero-point energy, this increased stiffness in the transition state raises the energy of the C-H bond more than the C-D bond, resulting in a faster reaction for the deuterated compound.

kH/kD ≈ 1: This suggests that there is little change in the bonding to the α-carbon in the transition state or that the effects are canceling out.

By measuring the α-D KIE for a reaction involving this compound, researchers can probe the nature of the Sₙ2 transition state. For example, a more "product-like" or "looser" transition state might exhibit a KIE closer to 1, while a more "reactant-like" or "tighter" transition state would be expected to show a more significant inverse KIE. While specific experimental studies detailing the kinetic isotope effect for this compound-2,2-D2 in various nucleophilic substitution reactions are not readily found in broad surveys, the principles of physical organic chemistry strongly support its utility in such mechanistic investigations.

Chemical Reactivity and Mechanistic Investigations of Methyl Bromoacetate

Nucleophilic Substitution Reactions (SN2 Pathways)

Methyl bromoacetate (B1195939) readily undergoes nucleophilic substitution reactions, predominantly following an SN2 (bimolecular nucleophilic substitution) pathway. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion in a single, concerted step. masterorganicchemistry.com The rate of this reaction is influenced by the steric hindrance around the electrophilic carbon, which in the case of methyl bromoacetate is minimal, making it a highly reactive substrate for SN2 reactions. masterorganicchemistry.com

Alkylation of Nitrogen-Containing Nucleophiles (e.g., Amines, Imidazoles)

Nitrogen-containing compounds, such as amines and imidazoles, are effective nucleophiles for the alkylation with this compound.

Amines: Primary and secondary amines react with this compound to form N-carboxymethylated products. The reaction proceeds via a typical SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of this compound. researchgate.netlibretexts.org However, the initial alkylation product, a secondary or tertiary amine, can be more nucleophilic than the starting amine, leading to polyalkylation. mnstate.edulumenlearning.com To achieve monoalkylation, a large excess of the starting amine is often employed. libretexts.orglumenlearning.com

Imidazoles: The alkylation of imidazoles with this compound is a common method for the synthesis of N-alkylated imidazole (B134444) derivatives. nih.gov The reaction can lead to the formation of mono- and dialkylated products. For instance, the alkylation of imidazole-4(5)-carboxylic acid derivatives with this compound can yield both monoalkylation products and 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide. researchgate.netpleiades.online The regioselectivity of monoalkylation can be influenced by the substituents on the imidazole ring. researchgate.netpleiades.online For example, the monoalkylation of methyl imidazole-4(5)-carboxylate results in a mixture of 1,4- and 1,5-isomers, while the monoalkylation of imidazole-4(5)-carboxylic anilide selectively produces the 1,4-isomer. pleiades.online The use of a base is common in these reactions to neutralize the hydrobromic acid formed as a byproduct. google.com

| Nucleophile | Product Type | Key Reaction Aspects | References |

|---|---|---|---|

| Amines (Primary/Secondary) | N-Carboxymethylated amines | Follows SN2 pathway. Polyalkylation is common; excess amine favors monoalkylation. | researchgate.netlibretexts.orgmnstate.edulumenlearning.com |

| Imidazoles | N-Alkylated imidazoles | Can yield mono- and di-alkylated products. Regioselectivity is influenced by substituents. | nih.govresearchgate.netpleiades.onlinegoogle.com |

Alkylation of Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-containing nucleophiles also react with this compound, although their reactivity is generally lower than that of nitrogen nucleophiles.

Alcohols: The reaction of alcohols with this compound to form ethers is an example of the Williamson ether synthesis. This reaction typically requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide ion. libretexts.org Primary alcohols react with alkyl halides via an SN2 mechanism. youtube.com The reactivity order for alcohols in SN2 reactions is primary > secondary > tertiary, due to increasing steric hindrance. libretexts.org

Phenols: Phenols are more acidic than alcohols and can be converted to their conjugate base, the phenoxide ion, using a weaker base. The resulting phenoxide ion is an excellent nucleophile and readily undergoes O-alkylation with this compound to form aryl ethers. pharmaxchange.info However, C-alkylation can also occur, where the electrophile attacks the aromatic ring. pharmaxchange.info The choice of solvent can influence the O- versus C-alkylation ratio. pharmaxchange.info

| Nucleophile | Product Type | Key Reaction Aspects | References |

|---|---|---|---|

| Alcohols | Ethers | Requires a strong base to form an alkoxide. Follows SN2 pathway, with reactivity order 1° > 2° > 3°. | libretexts.orgyoutube.com |

| Phenols | Aryl ethers | Requires a base to form a phenoxide. O-alkylation is typical, but C-alkylation can be a side reaction. Solvent choice can influence selectivity. | pharmaxchange.info |

Alkylation of Sulfur-Containing Nucleophiles (e.g., Thiols)

Thiols are excellent nucleophiles and react readily with this compound. masterorganicchemistry.com

Thiols: Thiols are more acidic and more nucleophilic than their alcohol counterparts. masterorganicchemistry.com They can be converted to highly nucleophilic thiolate anions using a base. These thiolates efficiently displace the bromide from this compound in an SN2 reaction to form thioethers (sulfides). masterorganicchemistry.compressbooks.pub Due to the high nucleophilicity of sulfur, this reaction is generally very efficient. chemistrysteps.com

| Nucleophile | Product Type | Key Reaction Aspects | References |

|---|---|---|---|

| Thiols | Thioethers (Sulfides) | Thiols are highly nucleophilic. Reaction with a base forms a thiolate, which undergoes efficient SN2 reaction. | masterorganicchemistry.compressbooks.pubchemistrysteps.com |

Reactions Involving Carbanion Equivalent Generation (e.g., Reformatsky Reaction)

The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester, such as this compound, in the presence of zinc metal to generate an organozinc reagent, often referred to as a Reformatsky enolate. iitk.ac.inbyjus.com This enolate then acts as a nucleophile, adding to a carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ester after an acidic workup. iitk.ac.inbyjus.com

Formation of β-Hydroxy Esters

The key step in the Reformatsky reaction is the insertion of zinc into the carbon-bromine bond of this compound. byjus.com This oxidative addition forms a zinc enolate, which is less reactive than lithium enolates or Grignard reagents, preventing self-condensation with the ester group. wikipedia.orglibretexts.org The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone. iitk.ac.in Subsequent hydrolysis of the resulting zinc alkoxide yields the β-hydroxy ester. byjus.com The reaction is a powerful tool for carbon-carbon bond formation. researchgate.net

Stereochemical Aspects and Diastereoselectivity

The stereochemical outcome of the Reformatsky reaction can be influenced by several factors, including the structure of the reactants and the reaction conditions. The crystal structures of Reformatsky reagents derived from ethyl and tert-butyl bromoacetate show that they exist as cyclic dimers in the solid state, with differing stereochemistry. libretexts.org

When chiral substrates or auxiliaries are used, the Reformatsky reaction can proceed with a degree of diastereoselectivity. For example, the reaction of this compound with enantiopure N-tert-butylsulfinyl imines has been shown to produce chiral β-amino esters with high diastereoselectivity. nih.gov This stereoselectivity is often explained by the formation of a six-membered cyclic transition state. nih.gov Similarly, highly diastereoselective Reformatsky reactions have been achieved using chiral aldehydes and bromides, sometimes resulting in the formation of a single diastereomer. nih.gov The use of different metals, such as samarium(II) iodide, can also lead to excellent diastereoselectivity. nih.govacs.org In some cases, the diastereoselectivity is sensitive to the size of the alkyl group on the bromoacetate. nih.gov

Cyclopropanation Reactions

Cyclopropanation reactions are fundamental processes in organic synthesis for creating three-membered carbocyclic rings. This compound serves as a key reagent in certain methodologies to achieve this transformation.

This compound can be utilized in the stereoselective cyclopropanation of electron-deficient olefins through the formation of carbonyl-stabilized arsonium (B1239301) ylides. A one-pot method catalyzed by triphenylarsine (B46628) has been developed for the preparation of cis-cyclopropanes from acyclic electron-deficient olefins. wikipedia.org This reaction proceeds by the in situ formation of an arsonium ylide from this compound in the presence of a base. wikipedia.org

The success and stereoselectivity of this transformation are highly dependent on the reaction conditions. The choice of base, solvent, and temperature are critical factors that influence the yield and the isomeric purity of the resulting cyclopropane (B1198618) derivatives. wikipedia.org For instance, the reaction between arylidenemalononitrile and the ylide derived from this compound using sodium bicarbonate as the base demonstrates good stereoselectivity and activity. wikipedia.org

Table 1: Triphenylarsine-Catalyzed Cyclopropanation of Olefins with this compound

| Olefin Substrate | Base | Solvent | Temperature | Product | Stereochemistry |

| Arylidenemalononitrile | NaHCO₃ | Not Specified | Not Specified | Substituted Cyclopropane | cis-selective |

| Acyclic Electron-Deficient Olefins | NaHCO₃ | Not Specified | Not Specified | Substituted Cyclopropane | cis-selective |

This table illustrates the reaction conditions for the stereoselective cyclopropanation using this compound, leading to cis-cyclopropane products. wikipedia.org

Metal-Mediated and Organometallic Reactions

This compound participates in various transformations involving metals, acting as an electrophile in C-H activation and in reactions with organometallic complexes.

Fischer carbene complexes, which feature a metal center in a low oxidation state bonded to an electrophilic carbene carbon, can be deprotonated at the α-carbon to form a stabilized carbanion, or a conjugate base. wikipedia.org This enolate-like structure is highly stabilized due to the strong electron-withdrawing nature of the metal-carbonyl moiety. wikipedia.org Consequently, the alkylation of this stabilized carbanion requires a highly reactive electrophile. wikipedia.org this compound has been identified as a suitable reactive alkylating reagent for this purpose. wikipedia.org The reaction involves the nucleophilic attack of the carbene's conjugate base on the electrophilic carbon of this compound, leading to the formation of a new carbon-carbon bond at the α-position of the original carbene ligand.

In the field of C-H functionalization, palladium/norbornene (Pd/NBE) cooperative catalysis has been employed for the distal-selective alkylation of olefins. beilstein-journals.org In this methodology, this compound serves as an electrophile. beilstein-journals.org The catalytic cycle is proposed to involve a directed C-H palladation at the proximal position of the olefin, followed by norbornene insertion and a second C-H palladation at the distal position to form an alkenyl–norbornyl palladacycle. beilstein-journals.org This intermediate then reacts with an electrophile like this compound to install the functional group at the distal carbon. beilstein-journals.org

This strategy has been successfully applied to achieve a two-step 2-hydroxyethylation in an efficient manner, showcasing the utility of this compound in this advanced C-H activation protocol. beilstein-journals.org

Table 2: Application of this compound in Pd/NBE Catalysis

| Reaction Type | Substrate Type | Electrophile | Key Catalyst Components | Outcome |

| Distal C-H Alkylation | Acyclic and Cyclic cis-Olefins | This compound | Palladium / Norbornene (NBE) | Distal alkylation of the olefin |

| Two-Step 2-Hydroxyethylation | Olefin with Directing Group | This compound | Palladium / Norbornene (NBE) | Efficient formation of 2-hydroxyethylated product |

This table summarizes the role of this compound as an electrophile in palladium/norbornene cooperative catalysis for C-H functionalization. beilstein-journals.org

Radical Reactions

This compound can also serve as a precursor to bromine radicals under specific conditions, enabling unique transformations of unsaturated compounds.

A method for the light-induced vicinal dibromination of unactivated alkenes and alkynes has been developed using this compound as a mild and non-toxic brominating agent. thieme-connect.denist.govbaranlab.org This reaction is mediated by a near-visible light (370 nm) light-emitting diode (LED) under mild conditions. thieme-connect.denist.gov The process is believed to proceed through the homolysis of the C-Br bond in this compound upon photoirradiation, generating a bromine radical (Br•) which then acts as the brominating species. baranlab.org

This methodology demonstrates broad applicability, proceeding effectively with both terminal and internal alkenes and alkynes. thieme-connect.debaranlab.org The reaction tolerates various functional groups, including esters and ketones, and is effective for substrates contained within N/O-heterocycles, highlighting its versatility in the synthesis of dibrominated organic compounds. thieme-connect.debaranlab.org

Table 3: Substrate Scope for Light-Driven Dibromination using this compound

| Substrate Class | Substrate Example | Product Type | Yield |

| Terminal Alkenes | 1-Octene | 1,2-Dibromooctane | High |

| Internal Alkenes | trans-4-Octene | 4,5-Dibromooctane | High |

| Alkynes | 1-Phenyl-1-propyne | 1,2-Dibromo-1-phenyl-1-propene | High |

| N/O-Heterocycles | N-allyl-2-pyrrolidinone | Dibrominated pyrrolidinone derivative | High |

This table provides examples of the diverse unactivated alkenes and alkynes that undergo efficient vicinal dibromination using this compound under near-visible light irradiation. Data compiled from multiple sources. thieme-connect.denist.govbaranlab.org

Rearrangement Reactions and Regioselectivity Studies

While this compound itself is not typically prone to intramolecular rearrangements under standard conditions, its derivatives, particularly allyl bromoacetates, can undergo significant rearrangement reactions. The most notable of these is the Reformatsky-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction that combines elements of the Reformatsky reaction and the Claisen rearrangement to synthesize γ,δ-unsaturated carboxylic acids.

The reaction is initiated by the formation of a zinc enolate from an allyl α-bromoacetate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the final carboxylic acid product. nih.govnsf.govacs.org The process can be mediated by zinc dust or indium. nih.govmdpi.com

The general mechanism for the zinc-mediated Reformatsky-Claisen rearrangement is as follows:

Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-bromine bond of the allyl bromoacetate to form a zinc enolate, also known as a Reformatsky reagent.

nih.govnih.gov-Sigmatropic Rearrangement: The zinc enolate then undergoes a concerted pericyclic reaction where the allyl group migrates from the oxygen atom to the α-carbon of the ester enolate. This proceeds through a six-membered, chair-like transition state, characteristic of Claisen rearrangements. organic-chemistry.org

Workup: Subsequent acidic workup protonates the resulting carboxylate to afford the γ,δ-unsaturated carboxylic acid.

In the presence of a silylating agent, such as chlorotrimethylsilane (B32843) (TMSCl), the intermediate is a silyl (B83357) ketene (B1206846) acetal, analogous to the Ireland-Claisen rearrangement. This variant also proceeds under neutral conditions, making it complementary to the base-sensitive Ireland-Claisen rearrangement. nih.govmdpi.com

The regioselectivity of the Reformatsky-Claisen rearrangement becomes a key consideration when unsymmetrically substituted allyl bromoacetates are used as substrates. The nih.govnih.gov-sigmatropic shift can theoretically lead to different constitutional isomers. The outcome is generally governed by the electronic and steric properties of the substituents on the allyl group. In many Claisen rearrangements, electron-donating groups on the allyl moiety tend to favor migration to the less substituted terminus, while electron-withdrawing groups can direct the rearrangement to the more substituted carbon. chemrxiv.orgresearchgate.net However, specific regioselectivity data for the Reformatsky-Claisen rearrangement of a wide range of substituted allyl bromoacetates is not extensively documented in the literature.

Below are some examples of the Reformatsky-Claisen rearrangement with varying substrates and conditions.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Allyl α-bromoisobutyrate | Zn dust, Benzene, 80 °C | 2,2-Dimethylpent-4-enoic acid | 100 | nih.gov |

| Crotyl α-bromopropionate | Zn dust, Toluene, 110 °C | 2,3-Dimethylpent-4-enoic acid | 96 | nih.gov |

| Allyl α-bromoacetate | Zn dust, Xylene, 140 °C | Pent-4-enoic acid | <15 | nih.gov |

| Cinnamyl α-bromopropionate | Zn dust, Toluene, 110 °C | 2-Methyl-3-phenylpent-4-enoic acid | 16 | nih.gov |

| Allyl (trimethylsilyl)this compound | Zn, TMSCl, THF/HMPA, reflux | 2-((Trimethylsilyl)methyl)pent-4-enoic acid | 68 (overall from acid) | nih.gov |

| Allyl chlorodifluoroacetate | Zn, TMSCl | 2,2-Difluoropent-4-enoic acid | Not specified | nih.gov |

While the Favorskii rearrangement is a well-known reaction of α-halo ketones that results in a rearranged carboxylic acid derivative, a direct analogue for α-halo esters like this compound is not a commonly observed or synthetically utilized transformation. libretexts.orgtestbook.com The primary rearrangement pathway for derivatives of this compound remains the Reformatsky-Claisen rearrangement.

Applications of Methyl Bromoacetate in Advanced Organic Synthesis

Synthesis of Heterocyclic Compounds

The construction of heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. Methyl bromoacetate (B1195939) has proven to be an invaluable tool in the synthesis of several important classes of heterocyclic compounds.

Coumarins and Derivatives

Coumarins, or 1,2-benzopyrones, are a significant class of naturally occurring compounds and synthetic analogues that exhibit a broad spectrum of biological activities. Methyl bromoacetate is instrumental in the synthesis of various coumarin (B35378) derivatives, often through the alkylation of hydroxycoumarins.

A common strategy involves the O-alkylation of 4-hydroxycoumarin (B602359) with this compound in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This reaction yields methyl (2-oxo-2H-chromen-4-yloxy)acetate, a key intermediate that can be further elaborated to generate a diverse library of coumarin derivatives. For instance, this intermediate can be converted to the corresponding hydrazide, which can then undergo condensation reactions with various electrophiles to produce Schiff bases, pyrazoles, and other heterocyclic systems fused to the coumarin core.

| Starting Material | Reagent | Product | Reference |

| 4-Hydroxycoumarin | This compound, K₂CO₃ | Methyl (2-oxo-2H-chromen-4-yloxy)acetate | N/A |

| Methyl (2-oxo-2H-chromen-4-yloxy)acetate | Hydrazine hydrate | 2-((2-Oxo-2H-chromen-4-yl)oxy)acetohydrazide | N/A |

Hydantoins and Triazines

Hydantoins , formally imidazolidine-2,4-diones, are another class of heterocyclic compounds with significant applications in medicinal chemistry. While various methods exist for their synthesis, one approach involves the reaction of a urea or thiourea derivative with an α-haloester, such as this compound. This reaction proceeds through the formation of a ureido or thioureido intermediate, which then undergoes intramolecular cyclization to form the hydantoin ring. The use of a phase transfer catalyst can facilitate the initial coupling reaction.

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. A direct and widely recognized synthetic route for the construction of the triazine ring system that utilizes this compound as a primary building block is not prominently featured in the scientific literature. The common methods for triazine synthesis typically involve the cyclotrimerization of nitriles or the condensation of compounds already containing nitrogen-nitrogen or nitrogen-carbon-nitrogen fragments.

Thiazolidinone Ring Systems

Thiazolidinones are five-membered sulfur- and nitrogen-containing heterocycles that are prevalent in many biologically active compounds. This compound is a key reagent in the Hantzsch thiazole synthesis and related reactions to form the thiazolidinone core.

A general and effective method involves the reaction of a thiourea or thioamide derivative with an α-haloester like this compound. The reaction is typically carried out in the presence of a base, such as sodium acetate, in a solvent like ethanol. This condensation-cyclization reaction leads to the formation of the 4-thiazolidinone ring. The substituents on the starting thiourea and the α-haloester can be varied to produce a wide range of substituted thiazolidinones.

| Reactant 1 | Reactant 2 | Product Class |

| Thiourea/Thioamide | This compound | 4-Thiazolidinones |

Isoquinolinone Indole (B1671886) Acetic Acid Derivatives

The synthesis of a complex molecule combining the isoquinolinone, indole, and acetic acid moieties where this compound plays a direct and integral role in the formation of the core structure is not a widely documented or standard synthetic transformation. The synthesis of such a complex scaffold would likely involve a multi-step sequence where the individual components are constructed and then coupled. While this compound is a common reagent for introducing an acetic acid ester group onto a molecule (for example, onto the nitrogen of an indole or an isoquinolinone), a specific, named reaction or a common synthetic strategy that directly uses this compound to form the combined "isoquinolinone indole acetic acid" framework is not readily found in the chemical literature. Synthetic chemists would typically approach this target by first synthesizing a functionalized isoquinolinone or indole derivative and then using a reagent like this compound to append the acetic acid side chain.

Synthesis of Complex Natural Product Scaffolds and Analogues

The structural complexity of natural products often requires a strategic and efficient synthetic approach. This compound has been employed in the synthesis of key intermediates for several important natural products.

Vitamin A Synthesis Intermediates

Vitamin A and its derivatives are essential micronutrients with crucial roles in vision, immune function, and cellular differentiation. The industrial synthesis of Vitamin A has evolved over the years, with several routes developed to construct its complex carbon skeleton. One of the classic methods, the Arens-van Dorp synthesis, utilizes the Reformatsky reaction, where this compound plays a pivotal role.

| Reaction Type | Reactants | Key Intermediate |

| Reformatsky Reaction | C₁₈ Ketone, this compound, Zinc | β-Hydroxy ester |

Steroid Synthesis Intermediates

This compound plays a crucial role in the synthesis of modified steroids, particularly in the creation of affinity labels for studying steroid-protein interactions. An important example is the synthesis of medroxyprogesterone bromoacetate, an analogue of the progestin medroxyprogesterone acetate. This synthesis involves the reaction of 17α-hydroxy-6α-methyl-4-pregnene-3,20-dione with bromoacetic acid in the presence of trifluoroacetic anhydride. nih.gov The resulting bromoacetate derivative is a potent tool for affinity labeling, as it can form covalent bonds with amino acid residues such as L-cysteine, L-histidine, and L-methionine in steroid-binding proteins. nih.gov This allows for the identification and characterization of the active sites of enzymes like 20β-hydroxy steroid dehydrogenase. nih.gov

While direct use of this compound in the construction of the core steroid skeleton is less common, its role in derivatizing existing steroid structures is significant for creating probes for biological investigation. nih.gov Another related application involves the use of tert-butyl bromoacetate in the esterification of a 17-propionate carbothioic acid steroid intermediate, a step in a modified synthesis of fluticasone propionate, a potent corticosteroid. americanpharmaceuticalreview.com This highlights the utility of bromoacetates in protecting or modifying functional groups during complex steroid syntheses.

| Steroid Intermediate/Derivative | Starting Steroid | Role of Bromoacetate | Application |

| Medroxyprogesterone bromoacetate | 17α-hydroxy-6α-methyl-4-pregnene-3,20-dione | Introduction of a bromoacetyl group for affinity labeling | Studying steroid-protein interactions; inactivating enzymes like 20β-hydroxy steroid dehydrogenase nih.gov |

| 17-propionate carbothioic acid tert-butyl ester | 17-propionate carbothioic acid steroid | Esterification to protect a carboxylic acid group | Intermediate in the synthesis of fluticasone propionate americanpharmaceuticalreview.com |

Fragrant Compound Synthesis (e.g., Calone 1951®)

This compound is a key starting material in the synthesis of Calone 1951®, a synthetic ketone renowned for its intense marine, ozonic scent, which was pivotal in the development of aquatic fragrances in the 1990s. researchgate.netscentspiracy.com The synthesis of Calone 1951®, chemically known as 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, from 4-methylcatechol and this compound involves a three-step sequence: the Williamson ether synthesis, a Dieckmann condensation, and a subsequent hydrolysis-decarboxylation reaction. researchgate.netsemanticscholar.org

| Reaction Step | Reagents | Key Transformation | Yield Improvement |

| Williamson Ether Synthesis | 4-methylcatechol, this compound, K₂CO₃ | Formation of 4-methylcatechol dimethylacetate (MCDA) | Addition of KI as a catalyst increases MCDA yield to 95.4% semanticscholar.orgchemcess.com |

| Dieckmann Condensation | 4-methylcatechol dimethylacetate (MCDA) | Intramolecular cyclization | - |

| Hydrolysis-Decarboxylation | Cyclized intermediate | Formation of Calone 1951® | Overall yield of Calone 1951® can reach up to 68% with KI catalysis semanticscholar.org |

Functionalization of Macromolecules and Supramolecular Assemblies

Poly(2-oxazoline) End-Group Functionalization

This compound serves as an effective initiator for the cationic ring-opening polymerization (CROP) of 2-oxazolines, a class of polymers with significant potential in biomedical applications. core.ac.ukresearchgate.net The use of this compound as an initiator allows for the introduction of a methyl ester group at the α-terminus of the resulting poly(2-oxazoline) chain. This terminal ester group can then be readily converted into other functional groups through straightforward chemical modifications.

A key advantage of this approach is the ability to perform direct amidation of the terminal methyl ester. This allows for the introduction of a wide variety of functional end-groups by reacting the polymer with different primary amines. core.ac.uk This method provides a versatile platform for the synthesis of telechelic polymers with tailored functionalities, which are valuable for applications such as drug delivery and bioconjugation.

Resorcresearchgate.netarene Functionalization for Nano-Aggregate Assembly

In the field of supramolecular chemistry, this compound is utilized for the functionalization of resorc researchgate.netarenes, which are macrocyclic compounds that can self-assemble into nano-aggregates. Specifically, the phenolic hydroxyl groups on the upper rim of a tetramethoxyresorcarene can be functionalized with this compound in the presence of a base like potassium carbonate. mdpi.com This reaction attaches methyl ester moieties to the upper rim of the resorcarene, creating an amphiphilic macrocycle with a hydrophobic lower rim composed of long alkyl chains and a hydrophilic upper rim. mdpi.com

The presence of these polar methyl ester groups is crucial for inducing the self-assembly of the resorcarene molecules in solvent mixtures, such as THF/water. mdpi.com The resulting nano-aggregates have potential applications in areas like encapsulation and controlled release. The methyl ester groups can be further hydrolyzed to carboxylic acids, allowing for pH-responsive self-assembly behavior. mdpi.com

Chemical Modification of Biomolecules

Modification of Histidine Residues in Proteins for Structural Elucidation

This compound, and more commonly bromoacetate and iodoacetate, are used as reagents for the chemical modification of histidine residues in proteins. wikipedia.orgtaylorfrancis.com This modification is a valuable tool for studying the structure and function of proteins, particularly for identifying histidine residues located in the active sites of enzymes. nih.gov The reaction involves the alkylation of the imidazole (B134444) side chain of histidine.

Catalytic Strategies and Reaction Optimization

Role of Catalysts in Enhancing Reaction Efficiency

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby accelerating the rate of reaction. In the context of methyl bromoacetate (B1195939), various types of catalysts are employed to facilitate transformations such as carbon-carbon and carbon-heteroatom bond formation.

Lewis Acid Catalysis

Lewis acids activate electrophiles by withdrawing electron density, rendering them more susceptible to nucleophilic attack. In reactions involving methyl bromoacetate, Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the α-carbon.

A prominent example of Lewis acid catalysis in reactions analogous to those with this compound is the Samarium(II) iodide (SmI2)-mediated Reformatsky reaction. theaic.orgacs.org This reaction involves the formation of a samarium enolate from an α-halo ester, which then reacts with a carbonyl compound. theaic.org While traditionally employing zinc, SmI2 has emerged as a powerful alternative, offering high levels of stereochemical control. acs.org The reaction of chiral α-bromo-α'-sulfinyl ketones with aldehydes in the presence of SmI2 proceeds with excellent syn diastereoselectivity. acs.org

The diastereoselectivity of the SmI2-promoted asymmetric Reformatsky-type reaction is highly dependent on the substrates and reaction conditions. For instance, the reaction of various aldehydes with chiral α-bromo-α'-sulfinyl ketones demonstrates consistently high diastereoselectivity, favoring the syn adduct.

| Entry | Aldehyde (R'CHO) | Yield (%) | Diastereomeric Ratio (syn/anti) |

|---|---|---|---|

| 1 | CH₃(CH₂)₅CHO | 75 | 96/4 |

| 2 | c-C₆H₁₁CHO | 72 | 96/4 |

| 3 | (CH₃)₃CCHO | 65 | >98/2 |

| 4 | CH₃CH₂CH(CH₃)CHO | 70 | 95/5 |

Transition Metal Catalysis (e.g., Palladium/Norbornene Cooperative Catalysis)

Transition metals, particularly palladium, are extensively used to catalyze cross-coupling reactions, which form the cornerstone of modern organic synthesis. crdeepjournal.org In these reactions, this compound can serve as an electrophilic partner.

A notable example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While this reaction traditionally involves aryl or vinyl halides, recent advancements have enabled the use of α-bromo carbonyl compounds. For instance, an enantioselective palladium-catalyzed cross-coupling between α-bromo carboxamides and arylboronic acids has been developed, showcasing the potential for similar reactions with this compound to generate chiral α-aryl esters. nih.gov The success of this transformation hinged on the development of a specific chiral P,P=O ligand that facilitates the key transmetalation step. nih.gov

The Mizoroki-Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene. nih.gov The general mechanism proceeds through oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov This methodology can be adapted for substrates like this compound, leading to the formation of substituted α,β-unsaturated esters.

| Entry | Arylboronic Acid | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenylboronic acid | 85 | 95 |

| 2 | 4-Methoxyphenylboronic acid | 82 | 96 |

| 3 | 4-Fluorophenylboronic acid | 88 | 94 |

| 4 | 3-Thienylboronic acid | 75 | 92 |

Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile like this compound). The catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase, where the reaction occurs. crdeepjournal.org

PTC is particularly effective for alkylation reactions. crdeepjournal.org For instance, the alkylation of active methylene (B1212753) compounds or phenols with this compound can be efficiently carried out under PTC conditions, often with high yields and under mild conditions. crdeepjournal.org The choice of the phase-transfer catalyst can significantly influence the reaction outcome.

A study on the enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane highlights the effectiveness of cinchona alkaloid-derived quaternary ammonium salts as catalysts. The structure of the catalyst, particularly the substituents on the benzyl group, was found to have a profound impact on both the yield and the enantioselectivity of the reaction.

| Catalyst | Substituent on Benzyl Group | Yield (%) | Enantiomeric Ratio (R:S) |

|---|---|---|---|

| C1 | H | 85 | 55:45 |

| C4 | 4-Cl | 88 | 65:35 |

| C7 | 4-CF₃ | 92 | 70:30 |

| C9 | 3,4-Cl₂ | 86 | 68:32 |

Inorganic Salt Catalysis (e.g., KI-catalyzed Williamson Reaction)

Inorganic salts can also act as catalysts in organic reactions. A classic example is the use of potassium iodide (KI) in the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the SN2 displacement of a halide by an alkoxide to form an ether. masterorganicchemistry.com

The utility of this strategy is demonstrated in the synthesis of various pharmaceutical intermediates where an ether linkage is required. For example, in the synthesis of the antipsychotic drug Aripiprazole, an O-alkylation reaction is a key step that can be facilitated by the presence of an iodide catalyst. francis-press.com

Optimization of Reaction Parameters

Beyond the choice of catalyst, optimizing other reaction parameters is crucial for achieving the desired outcome. The solvent, in particular, can have a dramatic effect on both the rate and the selectivity of a reaction.

Solvent Effects on Reactivity and Selectivity

The solvent can influence a reaction by solvating the reactants and the transition state, thereby altering their relative energies. researchgate.net For nucleophilic substitution reactions, which are common for this compound, the polarity and proticity of the solvent are critical factors.

In the context of the Williamson ether synthesis, a study investigating the reaction of an ambident nucleophile (a species with two nucleophilic sites) with an alkyl halide revealed a significant solvent-dependent regioselectivity. The reaction could proceed via either O-alkylation to form an ether or C-alkylation to form a new carbon-carbon bond. rsc.org

The choice of solvent was found to have a large impact on the experimental regioselectivity. rsc.org In a polar aprotic solvent like acetonitrile (B52724), the O-alkylated product was predominantly formed. In contrast, in a polar protic solvent like methanol (B129727), the proportion of the C-alkylated product increased significantly. This is attributed to the ability of protic solvents to solvate the more localized charge on the oxygen atom of the nucleophile through hydrogen bonding, thus reducing its nucleophilicity and allowing the softer carbon nucleophile to compete more effectively. rsc.org

| Solvent | Dielectric Constant (ε) | Product Ratio (O-alkylation : C-alkylation) |

|---|---|---|

| Acetonitrile | 37.5 | 97 : 3 |

| Methanol | 32.7 | 72 : 28 |

This pronounced solvent effect underscores the importance of careful solvent selection in directing the outcome of reactions involving versatile electrophiles like this compound.

Influence of Stoichiometry and Reagent Equivalents

In chemical reactions involving this compound, the stoichiometry—the quantitative relationship between reactants and products—is a critical factor that dictates reaction efficiency, yield, and the formation of byproducts. libretexts.org The precise control of reagent equivalents is essential for optimizing reaction outcomes. In reactions such as alkylations, the molar ratio of this compound to the nucleophile and the base can significantly influence the rate and selectivity of the reaction.

The yield of a desired product in mixing-sensitive reactions, which include many applications of this compound, can be strongly dependent on the stoichiometry of the reactants. researchgate.net For instance, in a competitive-consecutive reaction scenario where an intermediate product can react further with the starting material, the relative amounts of the reactants are crucial. If the nucleophile is not used in a sufficient equivalent or excess, it can lead to incomplete conversion of the this compound. Conversely, an excessive amount of this compound might lead to undesired secondary reactions or complicate the purification process. researchgate.net

Research into bimolecular nucleophilic substitution reactions has shown that the kinetics are often first order in each reactant, meaning the rate is directly proportional to the concentration of both the electrophile (e.g., this compound) and the nucleophile. ias.ac.in This highlights the importance of maintaining appropriate concentrations and ratios to control the reaction velocity. The stoichiometry must be carefully adjusted based on the specific reaction type, whether it be in the synthesis of coumarins, cis-cyclopropanes, or other complex organic molecules. sigmaaldrich.comnih.gov

Table 1: Stoichiometric Considerations in this compound Reactions

| Factor | Influence on Reaction | General Optimization Strategy |

| This compound to Nucleophile Ratio | Affects reaction completeness and potential for side reactions. | Typically, a slight excess of the limiting reagent may be used to ensure full conversion, but this must be balanced against purification challenges. |

| Base to Substrate Ratio | Crucial in deprotonation steps for nucleophile activation; excess base can lead to side reactions like hydrolysis of the ester. | The amount of base should be equivalent to or in slight excess of the nucleophile, depending on the pKa of the nucleophile and the strength of the base. |

| Catalyst Loading | In catalyzed reactions, the amount of catalyst affects the reaction rate. | Catalyst loading is optimized to achieve a desirable reaction rate without incurring unnecessary cost or causing issues with removal. |

Temperature and Pressure Effects on Reaction Kinetics

The kinetics of reactions involving this compound are significantly influenced by temperature and pressure. An increase in temperature generally leads to an increase in the reaction rate constant, a principle described by the Arrhenius equation. libretexts.org This is because higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions that are more likely to overcome the activation energy barrier of the reaction. libretexts.org

Studies on the pyrolysis of bromoacetate derivatives show that temperature plays a crucial role in the decomposition pathways and rates. nih.gov For instance, in the gas-phase unimolecular pyrolysis of isopropyl bromoacetate, the reaction follows a first-order law within a specific temperature range (563 to 623 K). nih.gov Similarly, in bimolecular substitution reactions with compounds like ethyl bromoacetate, the reaction rate increases with temperature. A study conducted in the range of 30 to 40°C allowed for the evaluation of activation parameters. ias.ac.in However, excessively high temperatures can lead to decreased selectivity and the formation of undesired byproducts through competing reaction pathways. researchgate.net

Pressure effects are most significant in gas-phase reactions or reactions involving gaseous reactants or products. For many liquid-phase reactions conducted at atmospheric pressure, the effect of small pressure variations is often negligible. However, in industrial-scale synthesis or reactions carried out in a sealed vessel, pressure can become a critical parameter. rsc.org An increase in pressure can increase the concentration of gaseous reactants, thereby accelerating the reaction rate. In unimolecular decomposition reactions, the rate constants can exhibit pressure dependence, particularly in the "fall-off" region between low-pressure and high-pressure limits, as described by theories like RRKM (Rice–Ramsperger–Kassel–Marcus). nih.govrsc.org

Table 2: Impact of Temperature and Pressure on this compound Reaction Kinetics

| Parameter | Effect on Reaction Rate | Effect on Selectivity | Considerations for Optimization |

| Temperature | Rate increases with temperature due to higher molecular kinetic energy. libretexts.org | Can decrease at higher temperatures if side reactions have a higher activation energy. researchgate.net | Optimize for the highest rate that maintains desired product selectivity and stability of reactants and products. |

| Pressure | Significant for gas-phase reactions; higher pressure increases concentration and collision frequency. | Can influence reaction pathways and favor certain transition states, affecting product distribution. | Control pressure to maintain reactants in the desired phase and to modulate reaction rates and selectivity in pressure-dependent systems. rsc.org |

Base Selection in Alkylation Reactions

This compound is a common alkylating agent used to introduce a carbomethoxymethyl group onto various nucleophiles, including phenols, amines, and thiols. innospk.com The selection of an appropriate base is paramount in these alkylation reactions, as the base's primary role is to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the this compound.

The choice of base depends on several factors, including the acidity (pKa) of the nucleophile, the solvent used, and the desired reaction conditions (e.g., temperature). Common bases used in conjunction with this compound include alkali metal carbonates (e.g., potassium carbonate), hydrides (e.g., sodium hydride), and alkoxides. researchgate.netresearchgate.net

The strength and nature of the base can significantly affect the reaction's outcome, including the yield and selectivity. For example, in the alkylation of hexahomotrioxacalix sigmaaldrich.comnaphthalenes with ethyl bromoacetate (a close analog of this compound), the choice of base determined the conformational outcome of the product. Using sodium hydride (NaH) in tetrahydrofuran (THF) favored the formation of the cone conformer, whereas using potassium carbonate (K₂CO₃) in acetone also yielded the cone product but under different conditions. researchgate.net This demonstrates that the base and solvent system can play a crucial role in directing the stereochemistry or regioselectivity of the reaction. Strong bases like sodium hydride are effective for deprotonating less acidic nucleophiles but must be handled with care due to their high reactivity. researchgate.net Weaker bases like potassium carbonate are often sufficient for more acidic nucleophiles like phenols and offer milder reaction conditions.

Table 3: Common Bases Used in Alkylation with this compound

| Base | Typical Substrate | Solvent | Characteristics and Considerations |

| Potassium Carbonate (K₂CO₃) | Phenols, Carboxylic Acids | Acetone, Acetonitrile | Mild, inexpensive, and easy to handle. Suitable for relatively acidic nucleophiles. |

| Sodium Hydride (NaH) | Alcohols, less acidic heterocycles | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Strong, non-nucleophilic base. Generates hydrogen gas upon reaction with protic substrates. Requires anhydrous conditions. researchgate.netresearchgate.net |

| Sodium Hydroxide (NaOH) | Phenols | Water, Ethanol | Strong, inexpensive base. Can cause hydrolysis of the ester group in this compound if not used under controlled conditions. |

| Triethylamine (Et₃N) | Amines | Dichloromethane, Acetonitrile | Organic, non-nucleophilic base. Used to scavenge the HBr byproduct in the alkylation of amines. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of methyl bromoacetate (B1195939). The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of methyl bromoacetate, two distinct signals are observed, corresponding to the two different proton environments in the molecule. The methyl protons (-OCH₃) are chemically shielded and appear as a singlet at a lower chemical shift, while the methylene (B1212753) protons (-CH₂Br), being adjacent to the electronegative bromine atom, are deshielded and resonate at a higher chemical shift, also as a singlet. chemicalbook.comcompoundchem.com

The ¹³C NMR spectrum complements the proton data by showing two signals, confirming the presence of two unique carbon environments. The carbon of the methyl group (-OCH₃) appears at a lower chemical shift, whereas the methylene carbon (-CH₂Br) is shifted downfield due to the influence of the adjacent bromine. The carbonyl carbon (C=O) of the ester group is significantly deshielded and appears at the highest chemical shift value. chemicalbook.comdocbrown.info

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.78 | Singlet | -OCH₃ |

| ¹H | ~3.85 | Singlet | -CH₂Br |

| ¹³C | ~25.8 | n/a | -CH₂Br |

| ¹³C | ~53.2 | n/a | -OCH₃ |

| ¹³C | ~167.5 | n/a | C=O |

While this compound is an achiral molecule and thus lacks stereochemical ambiguities, two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In the case of this compound, a COSY spectrum would show no cross-peaks, confirming that the two proton signals (the -OCH₃ and -CH₂Br groups) are not coupled to each other, which is consistent with their singlet multiplicity in the 1D spectrum. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com An HSQC spectrum of this compound would show a cross-peak connecting the proton signal at ~3.78 ppm with the carbon signal at ~53.2 ppm, confirming the -OCH₃ group assignment. youtube.com Similarly, a correlation between the proton signal at ~3.85 ppm and the carbon signal at ~25.8 ppm would verify the -CH₂Br group. youtube.comresearchgate.net

These 2D NMR experiments provide definitive evidence for the atom connectivity within the molecule, reinforcing the structural elucidation derived from 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. scienceready.com.au

In mass spectrometry, a sample is ionized, often by bombarding it with high-energy electrons, which can remove an electron to form a positive ion known as the molecular ion (M⁺). chemguide.co.uk The peak corresponding to this ion in the mass spectrum reveals the molecular weight of the compound. For this compound (C₃H₅BrO₂), the calculated molecular weight is approximately 152.97 g/mol . nih.govsigmaaldrich.com

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). This isotopic pattern is characteristic of compounds containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. docbrown.info Therefore, peaks will be observed at m/z values corresponding to [C₃H₅⁷⁹BrO₂]⁺ and [C₃H₅⁸¹BrO₂]⁺. docbrown.info The presence of this M⁺ and M+2 pattern is a strong confirmation of the presence of bromine in the molecule.

Mass spectrometry is also a valuable tool for monitoring the progress of a chemical reaction. For instance, in a synthesis involving this compound as a reactant, the disappearance of its characteristic molecular ion signal and the appearance of the signal for the expected product can confirm that the reaction has gone to completion.

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce fragmentation of selected ions. wvu.eduresearchgate.net The molecular ion of this compound is selected and then collided with an inert gas, causing it to break apart into smaller, charged fragments. The resulting fragmentation pattern provides detailed structural information.

The fragmentation of the this compound molecular ion can proceed through several pathways. Common fragmentation patterns for esters include cleavage of bonds adjacent to the carbonyl group. libretexts.org Likely fragment ions would include:

Loss of a methoxy (B1213986) radical (•OCH₃), resulting in a [BrCH₂CO]⁺ ion. This fragment will also exhibit the characteristic isotopic pattern for bromine.

Loss of a bromine radical (•Br), leading to a [CH₂COOCH₃]⁺ ion.

Cleavage of the C-C bond, resulting in a [COOCH₃]⁺ ion.

Analyzing these fragmentation pathways helps to piece together the molecular structure, confirming the connectivity of the ester and bromoacetyl moieties. chemguide.co.ukyoutube.com

Infrared (IR) Spectroscopy for Functional Group Validation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. vscht.cz It works on the principle that bonds within a molecule absorb infrared radiation at specific frequencies, causing them to vibrate. udel.edu The absorption pattern is unique to the molecule and provides a "fingerprint." udel.edu

The IR spectrum of this compound displays characteristic absorption bands that validate the presence of its key functional groups. chemicalbook.com The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. alfa-chemistry.com Additionally, absorptions corresponding to C-O stretching, C-H stretching and bending, and C-Br stretching are observed. alfa-chemistry.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2950-3000 | C-H Stretch | Alkyl (-CH₃, -CH₂) |

| ~1740 | C=O Stretch | Ester |

| ~1440 | C-H Bend | Alkyl (-CH₃, -CH₂) |

| ~1280 | C-O Stretch | Ester |

| ~600-700 | C-Br Stretch | Alkyl Halide |

The presence of these specific absorption bands in the IR spectrum provides strong evidence for the molecular structure of this compound. spectrabase.com

Chromatographic Techniques